5-(dimethylsulfamoyl)-2-methoxy-N-propylbenzamide
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Overview
Description
5-(Dimethylsulfamoyl)-2-methoxy-N-propylbenzamide is a chemical compound with a unique structure that includes a dimethylsulfamoyl group, a methoxy group, and a propylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-methoxy-N-propylbenzamide typically involves the reaction of 5-(dimethylsulfamoyl)-2-methoxybenzoic acid with propylamine. The reaction is carried out under controlled conditions, often using a coupling reagent to facilitate the formation of the amide bond. The reaction conditions may include the use of solvents such as dichloromethane or dimethylformamide, and the reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under conditions that may include the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 5-(dimethylsulfamoyl)-2-hydroxy-N-propylbenzamide.
Reduction: Formation of 5-(dimethylsulfamoyl)-2-methoxy-N-propylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-(Dimethylsulfamoyl)-2-methoxy-N-propylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylsulfamoyl)-2-methoxybenzoic acid
- 5-(Dimethylsulfamoyl)-2-methoxy-N-methylbenzamide
- 5-(Dimethylsulfamoyl)-2-methoxy-N-ethylbenzamide
Uniqueness
5-(Dimethylsulfamoyl)-2-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-5-8-14-13(16)11-9-10(6-7-12(11)19-4)20(17,18)15(2)3/h6-7,9H,5,8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVIBCFZKKXYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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